

Application Note and Protocol: In Vitro Dissolution Testing of Meloxicam Formulations

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Compound of Interest

Compound Name: Meloxicam

Cat. No.: B1676189

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Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, indicated for the relief of pain and inflammation in rheumatic diseases such as osteoarthritis and rheumatoid arthritis. As a Biopharmaceutics Classification System (BCS) Class II drug, **meloxicam** exhibits low solubility and high permeability.^[1] Consequently, the in vitro dissolution rate can be a critical, rate-limiting step for its absorption and subsequent bioavailability.^[1] This application note provides a comprehensive overview and detailed protocols for the in vitro dissolution testing of various **meloxicam** formulations, a crucial tool for quality control, formulation development, and bioequivalence studies.

Data Presentation: Comparative Dissolution Parameters

The following tables summarize the diverse conditions reported in the literature for the in vitro dissolution testing of **meloxicam** formulations, offering a comparative overview for methodology selection.

Table 1: Dissolution Conditions for **Meloxicam** Tablet Formulations

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|--------------------|-----------------------------------|-----------------------------------|------------------------------------|-----------------------------------|
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 1 (Basket) |
| Dissolution Medium | 900 mL of pH 7.5 phosphate buffer | 900 mL of pH 7.5 phosphate buffer | 900 mL of pH 6.8 phosphate buffer | 900 mL of pH 7.4 phosphate buffer |
| Rotation Speed | 100 rpm[2] | 75 rpm[3][4] | 50 rpm | 50 rpm[5] |
| Temperature | 37 ± 0.5 °C[2] | 37 ± 0.5 °C[4] | 37 ± 0.5 °C | 37 ± 1 °C[5] |
| Sampling Times | Up to 60 minutes[2] | 5, 10, 20, 30, 45, 60 min[4] | Specific intervals up to 30 min[6] | Not specified |
| Analytical Method | UV Spectrophotometry at 362 nm[2] | HPLC[4] | UV Spectrophotometry at 362 nm[6] | UV Spectrophotometry at 362 nm[5] |

Table 2: Dissolution Conditions for Other **Meloxicam** Formulations

| Formulation Type | Apparatus | Dissolution Medium | Rotation Speed | Key Findings |
|---|---|-----------------------------------|----------------|--|
| Mouth Dissolving Tablets | USP Apparatus 2 (Paddle) | 900 mL of an unspecified fluid | 50 rpm | One formulation (F4) demonstrated superior drug release compared to others. [7] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | USP Apparatus 2 (Paddle) with dialysis bags | 900 mL of 0.1N HCl | 50 rpm | Prepared SMEDDS formulations showed over 94% drug release within 60 minutes. [8] |
| Solid Dispersions | USP Apparatus 1 (Basket) | 900 mL of pH 7.4 phosphate buffer | 50 rpm | Solid dispersions with PEG 6000 and SLS significantly increased the dissolution rate. [5] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting an in vitro dissolution test for a standard **meloxicam** tablet formulation.

Protocol: In Vitro Dissolution of Meloxicam Tablets (15 mg)

1. Objective:

To determine the in vitro drug release profile of a 15 mg **meloxicam** tablet formulation.

2. Materials and Equipment:

- **Meloxicam** reference standard
- **Meloxicam** tablets (15 mg)
- Potassium dihydrogen phosphate
- Sodium hydroxide
- Purified water
- USP Dissolution Apparatus 2 (Paddle) with 6 vessels
- Water bath with heater and circulator
- UV-Vis Spectrophotometer
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringes and membrane filters (e.g., 0.45 μm)

3. Preparation of Dissolution Medium (pH 7.5 Phosphate Buffer):

- Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water.
- Adjust the pH to 7.5 with a sodium hydroxide solution.
- Make up to the final volume with purified water.
- Before use, deaerate the medium by a suitable method (e.g., sonication, heating under vacuum).

4. Standard Solution Preparation:

- Accurately weigh a suitable amount of **meloxicam** reference standard.
- Dissolve in a small volume of methanol containing a few drops of 0.1 M NaOH.[9]

- Dilute to a known volume with the dissolution medium to achieve a final concentration relevant to the expected concentrations in the dissolution samples.

5. Dissolution Test Procedure:

- Set up the dissolution apparatus.
- Fill each of the 6 vessels with 900 mL of the pH 7.5 phosphate buffer.[\[2\]](#)[\[4\]](#)
- Equilibrate the medium to a temperature of 37 ± 0.5 °C.[\[2\]](#)[\[4\]](#)
- Set the paddle rotation speed to 75 rpm.[\[3\]](#)[\[4\]](#)
- Carefully drop one **meloxicam** tablet into each vessel.
- Start the dissolution apparatus timer.
- Withdraw aliquots (e.g., 10 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[\[4\]](#)[\[9\]](#)
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[\[7\]](#)
- Filter the samples through a 0.45 µm membrane filter, discarding the first few milliliters.

6. Sample Analysis (UV Spectrophotometry):

- Measure the absorbance of the filtered samples and the standard solution at a wavelength of 362 nm, using the dissolution medium as a blank.[\[2\]](#)[\[10\]](#)
- Calculate the concentration of **meloxicam** in each sample using the standard absorbance and concentration.
- Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

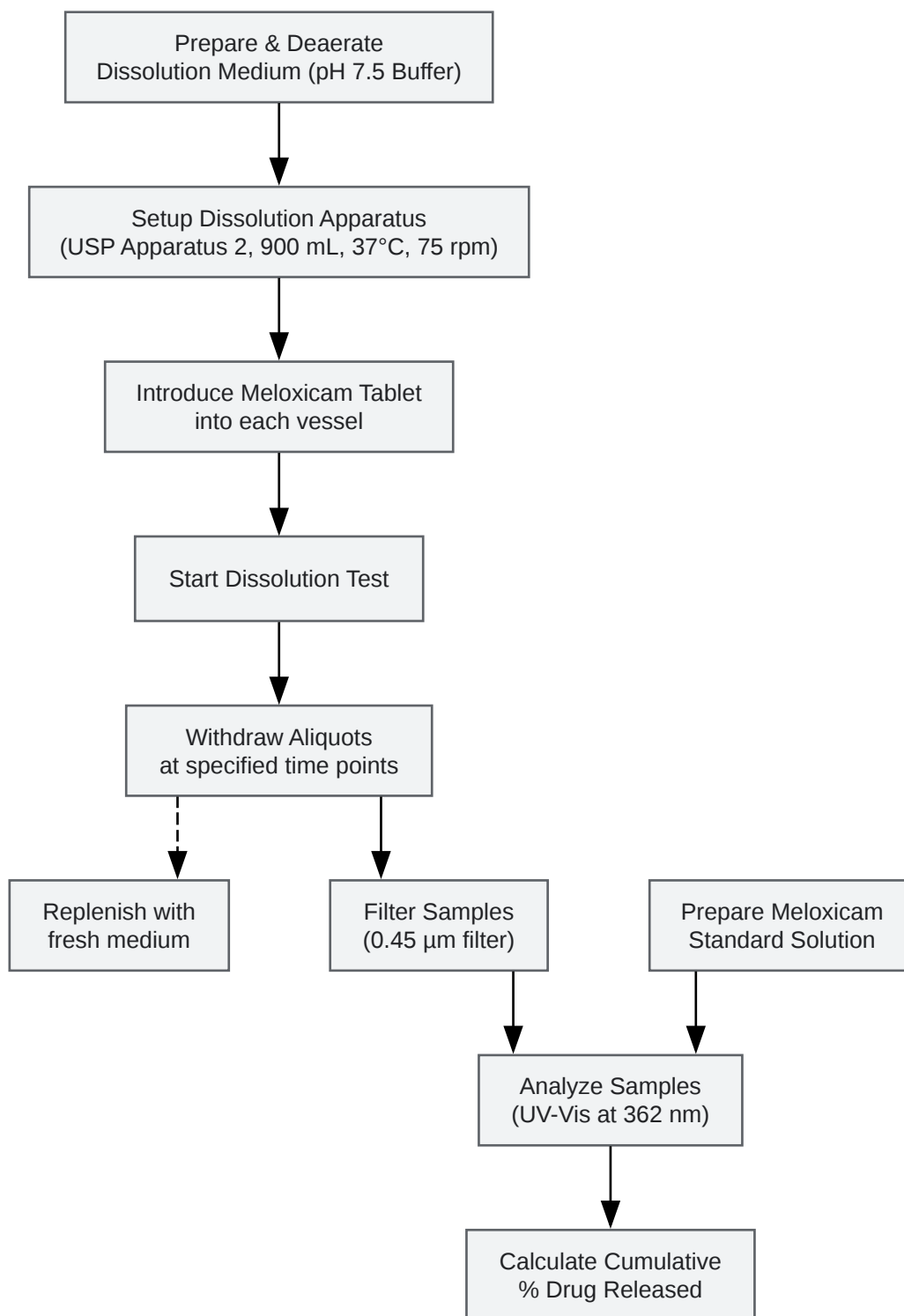
7. Acceptance Criteria:

- For many immediate-release tablets, a common specification is that not less than 75% of the labeled amount of the drug should be dissolved in 45 minutes.

Visualizations

Experimental Workflow for In Vitro Dissolution Testing

The following diagram illustrates the logical flow of the experimental protocol described above.



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Caption: Workflow for the in vitro dissolution testing of **meloxicam** tablets.

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